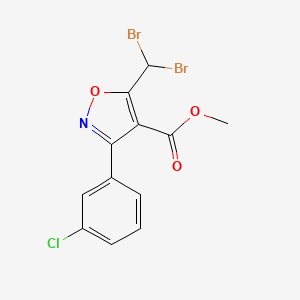

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate

Descripción

Overview of Isoxazole Chemistry

Isoxazole represents a fundamental class of five-membered heterocyclic compounds characterized by the presence of one nitrogen atom and one oxygen atom within the ring structure. These electron-rich azoles feature the distinctive arrangement where an oxygen atom is positioned adjacent to the nitrogen atom, creating a unique electronic environment that contributes to their diverse chemical and biological properties. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry due to its remarkable stability and versatility in chemical modifications.

The fundamental chemistry of isoxazoles is governed by their aromaticity and the electronic effects of the heteroatoms within the ring. The nitrogen-oxygen arrangement creates a dipolar moment that influences both inter- and intramolecular interactions, making these compounds particularly useful as building blocks in drug discovery and materials science. The electron-rich nature of the isoxazole ring allows for various substitution patterns at the 3, 4, and 5 positions, enabling the synthesis of diverse derivatives with tailored properties.

Isoxazole derivatives demonstrate exceptional chemical stability under physiological conditions while maintaining reactivity toward specific chemical transformations. This dual characteristic makes them ideal candidates for pharmaceutical applications where metabolic stability is crucial. The heterocyclic nature of isoxazoles also contributes to their ability to form hydrogen bonds and engage in π-π stacking interactions, properties that are essential for biological activity and molecular recognition processes.

Historical Development of Functionalized Isoxazoles

The historical development of isoxazole chemistry traces back to the early 20th century when Claisen first synthesized isoxazole in 1903 through the oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent research into functionalized isoxazole derivatives. The systematic exploration of isoxazole chemistry gained momentum throughout the mid-20th century as researchers recognized the potential of these heterocycles in pharmaceutical applications.

The evolution of synthetic methodologies for isoxazole preparation has been marked by significant advances in reaction efficiency and selectivity. Early synthetic approaches primarily relied on traditional condensation reactions and cycloaddition processes. However, modern synthetic strategies have incorporated transition metal catalysis, green chemistry principles, and innovative reaction conditions to improve yields and reduce environmental impact. The development of one-pot multicomponent reactions has revolutionized isoxazole synthesis, enabling the rapid construction of complex functionalized derivatives.

The introduction of halogenated isoxazole derivatives represented a major advancement in the field, as researchers discovered that halogen substituents could dramatically enhance biological activity and modify physicochemical properties. This discovery led to intensive research into various halogenation patterns and their effects on molecular properties, ultimately culminating in the development of highly specialized compounds such as methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate.

Importance of Halogenated Isoxazole Derivatives

Halogenated isoxazole derivatives occupy a position of paramount importance in contemporary pharmaceutical and materials chemistry research. The incorporation of halogen atoms into the isoxazole framework fundamentally alters the electronic properties, lipophilicity, and biological activity of these compounds. Halogen substituents, particularly chlorine and bromine, serve as electron-withdrawing groups that can enhance the electrophilic character of the heterocycle and improve binding affinity to biological targets.

The strategic placement of halogen atoms in isoxazole derivatives has been shown to significantly enhance antibacterial activity, with structure-activity relationship studies demonstrating that compounds containing strong electron-withdrawing substituents on phenyl rings attached to isoxazole exhibit superior antimicrobial properties. Research has revealed that halogenated isoxazole derivatives demonstrate enhanced activity against various bacterial strains, with minimum inhibitory concentration values often falling within therapeutically relevant ranges.

Beyond their antimicrobial properties, halogenated isoxazole derivatives have demonstrated significant potential in anticancer research. Studies have shown that compounds containing halogen substituents exhibit potent cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range. The presence of halogen atoms appears to facilitate cellular uptake and enhance the interaction with intracellular targets, contributing to their improved therapeutic efficacy.

The chemical reactivity of halogenated isoxazoles also makes them valuable synthetic intermediates. The halogen substituents can serve as leaving groups in nucleophilic substitution reactions or as directing groups in metal-catalyzed coupling reactions, enabling the further functionalization of the isoxazole core. This versatility has made halogenated isoxazole derivatives essential building blocks in combinatorial chemistry and drug discovery programs.

Research Significance of this compound

This compound represents a sophisticated example of multiple halogenation strategies applied to the isoxazole scaffold. This compound embodies the convergence of several important structural features: the meta-chlorophenyl substituent provides specific electronic and steric properties, while the dibromomethyl group introduces additional reactivity centers and modifies the compound's physicochemical characteristics.

The research significance of this compound extends beyond its structural novelty to encompass its potential applications in medicinal chemistry and organic synthesis. The presence of three halogen atoms within a single molecule creates unique opportunities for selective chemical transformations and biological interactions. The dibromomethyl group, in particular, represents a reactive functionality that can undergo various substitution reactions, making this compound a versatile synthetic intermediate for the preparation of diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H8Br2ClNO3 |

| Molecular Weight | 409.46 g/mol |

| IUPAC Name | methyl 3-(3-chlorophenyl)-5-(dibromomethyl)-1,2-oxazole-4-carboxylate |

| InChI Key | UWLDNPPTUQLXOS-UHFFFAOYSA-N |

| CAS Number | 1170223-55-8 |

The compound's structural complexity also presents opportunities for mechanistic studies of halogen-containing heterocycles. The multiple halogen substituents create distinct electronic environments that can be exploited to understand structure-activity relationships and optimize biological activity. Research into this compound has revealed that the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to selective inhibition of biological targets.

The synthetic accessibility of this compound through established halogenation protocols makes it an attractive target for further derivatization and biological evaluation. The presence of the methyl ester functionality provides additional opportunities for chemical modification, including hydrolysis to the corresponding carboxylic acid or conversion to other ester derivatives with modified pharmacokinetic properties.

Table 2: Synthetic Approaches and Reaction Conditions for Related Halogenated Isoxazole Derivatives

| Synthetic Method | Temperature Range | Reaction Time | Typical Yields |

|---|---|---|---|

| Bromination with brominating agents | 130°C | 1-6 hours | 60-85% |

| Acyl chloride coupling | 20-150°C | 1-10 hours | 70-90% |

| Cycloaddition reactions | 50-105°C | 30 min-5 hours | 65-95% |

| Metal-catalyzed processes | 20-80°C | 1-24 hours | 75-92% |

Propiedades

IUPAC Name |

methyl 3-(3-chlorophenyl)-5-(dibromomethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2ClNO3/c1-18-12(17)8-9(16-19-10(8)11(13)14)6-3-2-4-7(15)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLDNPPTUQLXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family, characterized by its distinctive five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H10Br2ClN2O3

- Molecular Weight : Approximately 385.03 g/mol

- Structure : The compound features a chlorophenyl group and dibromomethyl substituents, which are crucial for its biological activity.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Bromine substitution | Enhanced lipophilicity |

| 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid | Chlorine on phenyl group | Potential anti-inflammatory effects |

| 5-Aminoisoxazole-4-carboxylic Acid | Amino group addition | Increased water solubility |

| Ethyl 5-aminoisoxazole-3-carboxylate | Ethyl ester instead of methyl | Different pharmacokinetic profile |

The unique combination of halogenated substituents in this compound may enhance its biological activity compared to these similar compounds.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of isoxazole derivatives against human promyelocytic leukemia cell line (HL-60). The compound demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM, indicating potential as an anticancer agent .

- Expression analysis in HL-60 cells showed that certain derivatives induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels, suggesting mechanisms involving cell cycle arrest and apoptosis promotion .

- Antimicrobial Activity :

While specific mechanisms of action for this compound have not been fully elucidated, studies involving related isoxazole compounds suggest that they may interact with various biological targets through:

- Binding Affinity Studies : Techniques such as molecular docking and binding assays are employed to assess the interaction between the compound and specific receptors or enzymes involved in disease processes.

- Gene Expression Modulation : The ability to modulate gene expression related to apoptosis and cell cycle regulation has been observed in related compounds, indicating a potential pathway for therapeutic effects .

Study on Cytotoxicity

A research study focused on the cytotoxic effects of isoxazoles demonstrated that certain derivatives significantly affected HL-60 cells. The study utilized the MTT reduction method to determine IC50 values and conducted RT-PCR analysis to assess gene expression changes associated with apoptosis and cell cycle regulation. This compound was included among the compounds evaluated, highlighting its potential role in cancer therapy .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various isoxazoles against selected bacterial strains. The findings indicated that compounds with halogen substitutions exhibited stronger antibacterial activities compared to standard drugs. This reinforces the potential application of this compound in developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate has the molecular formula CHBrClNO and a molecular weight of approximately 385.03 g/mol. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, along with a chlorophenyl group and dibromomethyl substituents that enhance its chemical reactivity and biological properties.

Pharmacological Applications

Preliminary studies indicate that this compound may exhibit significant pharmacological activities. Although detailed mechanisms of action are not fully elucidated, the compound shows promise in the following areas:

- Antimicrobial Activity : Research has suggested potential antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Properties : Given its structural similarities to other isoxazole derivatives known for anti-inflammatory effects, this compound may also possess similar properties.

- Anticancer Potential : Initial studies indicate that the compound may interact with specific biological targets involved in cancer progression, warranting further exploration in oncology .

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic applications. Interaction studies typically utilize techniques such as:

- Binding Affinity Assays : Evaluating how well the compound binds to target proteins.

- Cell Viability Tests : Assessing the compound's effects on cell growth and survival in various cancer cell lines.

- In Vivo Studies : Investigating the pharmacokinetics and dynamics in animal models to determine efficacy and safety profiles.

These studies are essential for elucidating how the compound exerts its biological effects and for guiding future drug development efforts.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoxazole derivatives. A comparative analysis highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Bromine substitution | Enhanced lipophilicity |

| 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid | Chlorine on phenyl group | Potential anti-inflammatory effects |

| 5-Aminoisoxazole-4-carboxylic Acid | Amino group addition | Increased water solubility |

| Ethyl 5-aminoisoxazole-3-carboxylate | Ethyl ester instead of methyl | Different pharmacokinetic profile |

The combination of halogenated substituents in this compound may enhance its biological activity compared to these similar compounds.

Future Research Directions

Ongoing research should focus on:

- Detailed Mechanistic Studies : Further elucidation of the compound's mechanism of action through advanced biochemical assays.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human populations.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to improve potency and selectivity against specific biological targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate and related compounds:

Physicochemical Properties

- Lipophilicity: The dibromomethyl group increases molecular weight and lipophilicity compared to mono-bromo or non-halogenated analogs (e.g., Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate ). This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : The electron-withdrawing 3-chlorophenyl group at position 3 could stabilize the isoxazole ring and influence reactivity at the 4-carboxylate position.

Métodos De Preparación

Stepwise Synthesis

The synthesis can be divided into two main stages:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of isoxazole intermediate with 3-chlorophenyl substituent | Starting materials: appropriate β-diketones or hydroxylamine derivatives; base such as potassium carbonate; solvent: ethanol or dichloromethane; temperature: reflux or 80-130 °C; time: 1-6 hours | Isoxazole intermediate with 3-chlorophenyl group |

| 2 | Bromination to introduce dibromomethyl group at 5-position | Brominating agents (e.g., bromine, NBS); solvent: dichloromethane or chlorobenzene; temperature: controlled heating (~130 °C); time: 1-6 hours | Target compound: this compound |

This approach ensures regioselective substitution and high purity of the final product.

Reaction Conditions and Optimization

- Temperature: Maintaining the reaction temperature at approximately 130 °C is critical for efficient bromination and ring closure.

- Reaction Time: Varies from 1 to 6 hours, allowing complete conversion while minimizing side reactions.

- Solvent Choice: Dichloromethane and chlorobenzene provide suitable polarity and boiling points for effective reactions.

- Base Use: Potassium carbonate is commonly used to facilitate nucleophilic substitution and ring formation.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirms isoxazole ring formation, substitution pattern |

| Infrared Spectroscopy (IR) | Functional group identification | Verifies ester carbonyl, isoxazole ring vibrations |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular ion peak at 409.46 g/mol |

| Gas Chromatography (GC) | Purity assessment | Tracks reaction progress and product purity |

These techniques ensure that the final compound meets the required chemical specifications for research use.

Research Findings and Improvements

Recent literature highlights metal-free synthetic routes to isoxazoles, emphasizing environmentally benign methods that avoid heavy metal catalysts, which could be adapted for this compound's synthesis to improve sustainability. Moreover, controlling the addition of reagents in batches and carefully monitoring reaction parameters can significantly enhance yield and purity, as demonstrated in related isoxazole syntheses.

Summary Table of Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 80 - 130 °C | Controlled heating for bromination and ring closure |

| Reaction Time | 1 - 6 hours | Depends on reagent reactivity and scale |

| Solvent | Dichloromethane, Chlorobenzene | Provides suitable environment for reaction |

| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Brominating Agent | Bromine, NBS | Introduces dibromomethyl group |

| Purity of Final Product | > 90% (by GC) | Confirmed by analytical techniques |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation and cyclization. A typical approach involves reacting o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by chlorination and cyclization with ethyl acetoacetate. Optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) can be achieved using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can isolate critical variables like reaction time and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and dibromomethyl group integration.

- X-ray Diffraction : Single-crystal analysis to resolve stereochemical ambiguities and verify isoxazole ring geometry (e.g., bond angles, dihedral angles) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns of bromine atoms.

- FT-IR : Identification of ester carbonyl (C=O) and C-Br stretching vibrations .

Advanced Research Questions

Q. How can computational quantum chemical methods elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates to predict regioselectivity during cyclization. For instance, reaction path searches using quantum mechanics (e.g., Gaussian or ORCA software) can identify energy barriers for dibromomethyl group formation versus alternative halogenation pathways. This computational feedback reduces experimental iterations and validates proposed mechanisms .

Q. What experimental strategies can resolve contradictions in bioactivity data for isoxazole derivatives?

- Methodological Answer : Contradictions in enzyme inhibition or cytotoxicity results may arise from impurities or assay variability. Mitigation strategies include:

- Purity Validation : HPLC-UV/ELSD with ≥95% purity thresholds.

- Dose-Response Replication : Multi-concentration testing across independent labs.

- Computational Docking : Molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to target proteins .

Q. How can process engineering principles improve scalability of its synthesis while maintaining yield?

- Methodological Answer : Scale-up challenges (e.g., exothermic reactions, byproduct formation) require:

- Reactor Design : Continuous-flow systems to enhance heat/mass transfer for halogenation steps.

- Membrane Separation : Nanofiltration to isolate intermediates and reduce solvent waste .

- Process Control : Real-time monitoring via in-situ FT-IR or Raman spectroscopy to track reaction progress .

Q. What statistical approaches are optimal for designing experiments to evaluate its stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies using Response Surface Methodology (RSM) to model degradation kinetics. Variables include temperature (4°C–40°C), humidity (30–80% RH), and light exposure. Stability-indicating assays (e.g., HPLC) quantify decomposition products, with ANOVA identifying significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.